![molecular formula C15H13ClN2O2 B5698795 2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)

2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide” is an inhibitor of glycogen phosphorylase . It has been used to study glycogen utilization in human liver HepG2 cells, retinal explants, and human T lymphocyte Kit 225 cells .

Synthesis Analysis

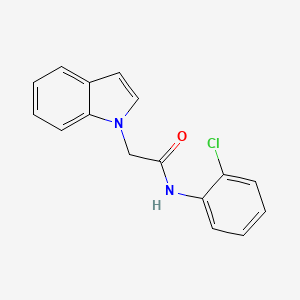

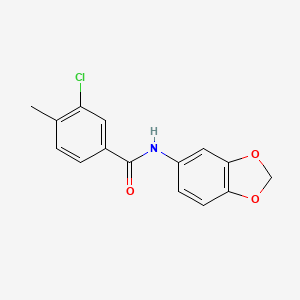

The synthesis of benzamide derivatives, which includes “2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular formula of “2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide” is C17H15ClF2N4O4 . The structure includes a benzamide group, which is a carboxamide derived from benzoic acid, and a methylamino group attached to the phenyl ring .Physical And Chemical Properties Analysis

“2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide” is a crystalline solid with a molecular weight of 412.8 . It is soluble in DMF and DMSO at 5 mg/ml .科学的研究の応用

Diabetes Research

- GPI has been investigated as a potential treatment for type 2 diabetes. It acts as an inhibitor of human liver glycogen phosphorylase, with an impressive IC50 value of 53 nM . By blocking glucagon-induced hepatic glycogenolysis, it helps regulate blood glucose levels.

Metabolic Disorders

- Researchers have explored GPI in the context of metabolic disorders such as Lafora disease and Cori’s disease. These disorders involve abnormal glycogen storage, and understanding the role of glycogen phosphorylase inhibitors can shed light on potential therapeutic strategies .

Retinal Cell Metabolism

- GPI has been studied in retinal cells, where metabolic differentiation plays a crucial role. Investigating its impact on glycogen utilization in these cells provides insights into retinal health and function .

T Cell Proliferation

- In T lymphocytes, GPI affects glycogen phosphorylase activation. By modulating glycogen metabolism, it influences interleukin (IL)-2-dependent T cell proliferation. This research contributes to our understanding of immune responses and potential therapeutic interventions .

作用機序

Target of Action

The primary target of 2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide is glycogen phosphorylase . This enzyme is found in the liver, muscle, and brain, and it initiates glycogenolysis by releasing glucose-1-phosphate from glycogen .

Mode of Action

2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide acts as an inhibitor of glycogen phosphorylase . It has been identified as a cell-permeable acyl urea that blocks glucagon-induced hepatic glycogenolysis in vivo .

Biochemical Pathways

The compound affects the glycogenolysis pathway by inhibiting the action of glycogen phosphorylase . This results in a decrease in the release of glucose-1-phosphate from glycogen, thereby reducing the amount of glucose produced by the liver .

Pharmacokinetics

The compound is described as being cell-permeable , which suggests that it can cross cell membranes and reach its target site of action

Result of Action

The inhibition of glycogen phosphorylase by 2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide results in a decrease in hepatic glycogenolysis . This means that less glucose is released from glycogen, which could potentially impact blood glucose levels .

特性

IUPAC Name |

2-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c1-17-14(19)10-6-8-11(9-7-10)18-15(20)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHDORPSVBFFRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5698714.png)

![2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5698732.png)

![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)

![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5698749.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5698755.png)

![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)

![N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5698780.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5698801.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)